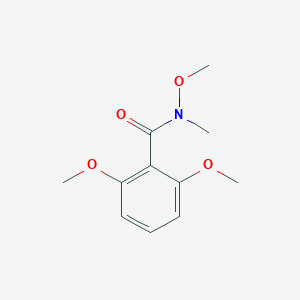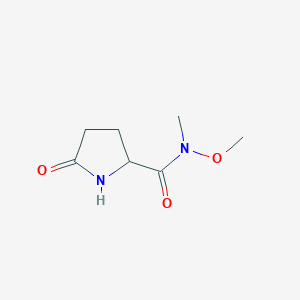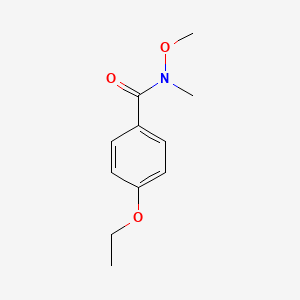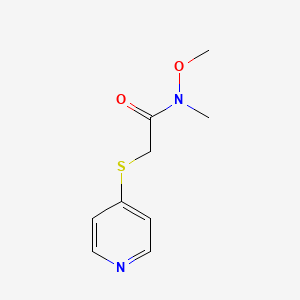
N,2,6-Trimethoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,6-Trimethoxy-N-methylbenzamide, also known as TMB, is an important organic compound used in a variety of scientific and medical research applications. It is a white crystalline solid with a melting point of 64-65°C and is soluble in water, ethanol and other polar solvents. TMB is a derivative of benzamide, which is an amide of benzoic acid, and it is commonly used in the synthesis of other compounds and in the study of various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
N,2,6-Trimethoxy-N-methylbenzamide is widely used in scientific research applications, such as in the synthesis of other compounds and in the study of various biochemical and physiological processes. In particular, it is used in the synthesis of drugs and other pharmaceuticals, as well as in the study of enzyme kinetics and enzyme inhibition. It is also used in the study of lipid metabolism and in the investigation of the effects of environmental pollutants on the human body.
Wirkmechanismus
The mechanism of action of N,2,6-Trimethoxy-N-methylbenzamide is not yet fully understood, but it is believed to act as a reversible inhibitor of certain enzymes. In particular, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is thought to bind to the active site of the enzyme and prevent it from breaking down acetylcholine, thus leading to increased levels of the neurotransmitter in the brain.
Biochemical and Physiological Effects
N,2,6-Trimethoxy-N-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the brain, which can have a variety of effects, including increased alertness, improved memory and increased concentration. Additionally, N,2,6-Trimethoxy-N-methylbenzamide has been shown to have anti-inflammatory and anti-oxidant properties, as well as being able to reduce the risk of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N,2,6-Trimethoxy-N-methylbenzamide in laboratory experiments is its relatively low cost and easy availability. It is also relatively easy to synthesize, which makes it ideal for use in a variety of scientific and medical research applications. However, there are also some limitations to using N,2,6-Trimethoxy-N-methylbenzamide in laboratory experiments. For example, it is not very stable and can degrade over time, which can lead to inaccurate results. Additionally, it can be toxic if ingested or inhaled, so it should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research involving N,2,6-Trimethoxy-N-methylbenzamide. For example, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, research could be conducted to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent. Finally, research could be conducted to explore its potential applications in the synthesis of other compounds and its use as a reagent in chemical reactions.
Synthesemethoden
N,2,6-Trimethoxy-N-methylbenzamide can be synthesized from benzoic acid and methanol using an acid-catalyzed Fischer esterification reaction. This method is simple and efficient, and it can be used to produce pure N,2,6-Trimethoxy-N-methylbenzamide in a relatively short amount of time. The reaction involves heating benzoic acid and methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and the resulting product is N,2,6-Trimethoxy-N-methylbenzamide.
Eigenschaften
IUPAC Name |
N,2,6-trimethoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-12(16-4)11(13)10-8(14-2)6-5-7-9(10)15-3/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNLQUDAIODQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC=C1OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,6-trimethoxy-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)
![[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340084.png)
![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)
![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)






![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)

![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)